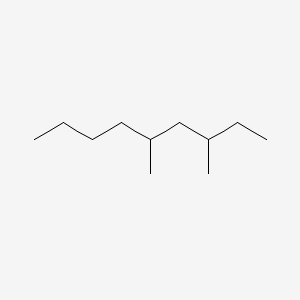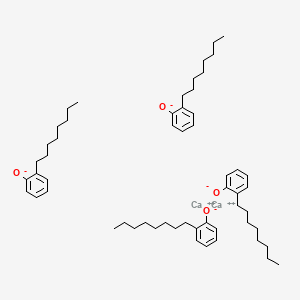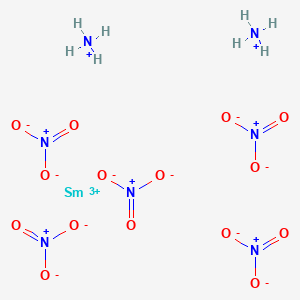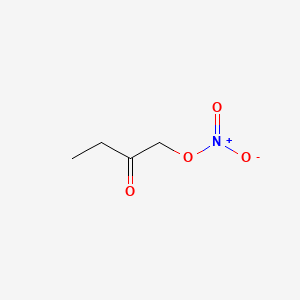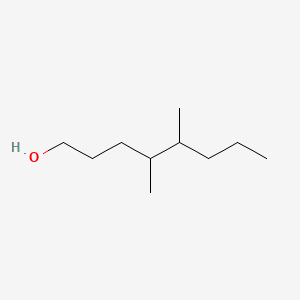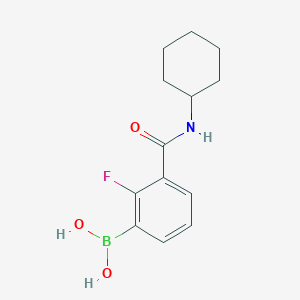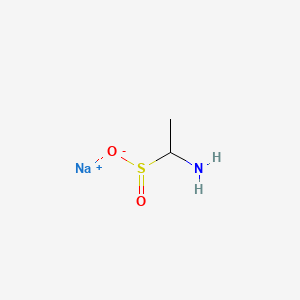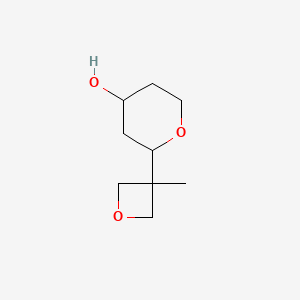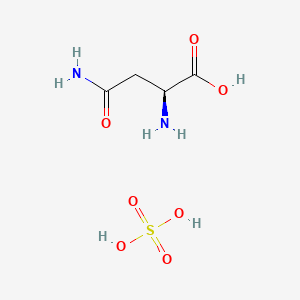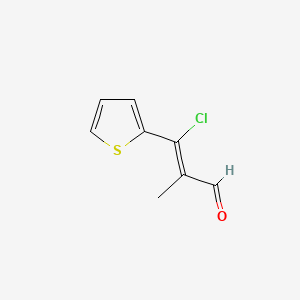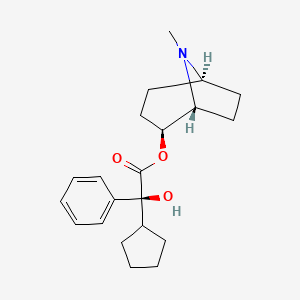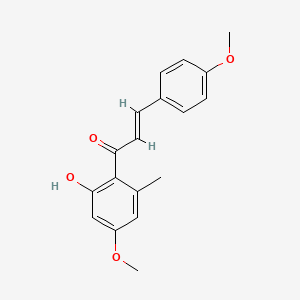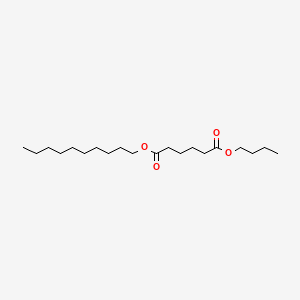
Butyl decyl adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl decyl adipate is an ester derived from adipic acid and butyl and decyl alcohols. It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is particularly valued for its low toxicity and biodegradability, making it an environmentally friendly alternative to traditional plasticizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl decyl adipate is synthesized through the esterification of adipic acid with butyl and decyl alcohols. The reaction typically involves heating adipic acid with the alcohols in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves a two-stage esterification process. Initially, adipic acid is reacted with a higher molecular weight alcohol to form a monoester. Subsequently, the monoester is further reacted with a lower molecular weight alcohol to produce the final diester product . This method ensures high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl decyl adipate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water, leading to the formation of adipic acid and the corresponding alcohols .
Common Reagents and Conditions
Esterification: Adipic acid, butyl alcohol, decyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Esterification: this compound.
Hydrolysis: Adipic acid, butyl alcohol, decyl alcohol.
Wissenschaftliche Forschungsanwendungen
Butyl decyl adipate is widely used in various scientific research applications due to its unique properties:
Wirkmechanismus
The primary mechanism by which butyl decyl adipate exerts its effects is through plasticization. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, thereby increasing their mobility and flexibility . This results in enhanced mechanical properties and processability of the material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dioctyl adipate
- Diisodecyl adipate
- Dioctyl azelate
- Dioctyl sebacate
Comparison
Butyl decyl adipate is unique due to its balanced properties of low toxicity, biodegradability, and effective plasticization. Compared to dioctyl adipate and diisodecyl adipate, it offers similar plasticizing efficiency but with a lower environmental impact . Its biodegradability also makes it a preferable choice over dioctyl azelate and dioctyl sebacate, which may have longer degradation times .
Eigenschaften
CAS-Nummer |
71850-02-7 |
|---|---|
Molekularformel |
C20H38O4 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
1-O-butyl 6-O-decyl hexanedioate |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-8-9-10-11-14-18-24-20(22)16-13-12-15-19(21)23-17-6-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
CQFSFICNQMMTDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CCCCC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


